3-m-Tolylisoquinolin-1(2H)-one
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Overview
Description
3-m-Tolylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-Tolylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization.
Example Reaction:
Starting Materials: 3-m-Tolualdehyde and an appropriate amine.
Conditions: Acidic conditions, typically using a Lewis acid like BF3·Et2O.
Product: this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-m-Tolylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like mCPBA.
Reduction: Reduction to the corresponding amine using reducing agents like LiAlH4.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogenation using Br2 in acetic acid.
Major Products
Oxidation: N-oxide derivative.
Reduction: Amino derivative.
Substitution: Halogenated isoquinoline.
Scientific Research Applications
3-m-Tolylisoquinolin-1(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Utilized in the synthesis of dyes and other organic materials.
Mechanism of Action
The mechanism of action of 3-m-Tolylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its basicity and aromaticity.
Quinoline: A structurally related compound with similar properties.
1-Methylisoquinoline: A methylated derivative with distinct chemical behavior.
Uniqueness
3-m-Tolylisoquinolin-1(2H)-one is unique due to the presence of the tolyl group, which can influence its reactivity and biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C16H13NO |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14(12)16(18)17-15/h2-10H,1H3,(H,17,18) |
InChI Key |
QXVKMYXMTRWXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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